

Comparative Analysis of TS 155-2 Cross-Reactivity with Other ATPases

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: TS 155-2

Cat. No.: B1139682

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cross-reactivity of **TS 155-2**, a potent V-ATPase inhibitor, with other major ATPase families. Due to the limited availability of direct cross-reactivity studies on **TS 155-2**, this guide leverages data from its close structural analog, baflomycin A1, to provide insights into its potential off-target effects. All quantitative data are summarized for clear comparison, and detailed experimental methodologies are provided.

Executive Summary

TS 155-2, also known as JBIR-100, is a macrolide antibiotic and a highly potent inhibitor of vacuolar-type H⁺-ATPases (V-ATPases). V-ATPases are crucial for the acidification of intracellular compartments and are implicated in a variety of diseases, making them an attractive therapeutic target. Understanding the selectivity of V-ATPase inhibitors is critical for predicting potential side effects and for the development of targeted therapies. This guide assesses the cross-reactivity of **TS 155-2**'s analog, baflomycin A1, against other essential ATPases, including P-type ATPases (Na⁺/K⁺-ATPase, Ca²⁺-ATPase, H⁺/K⁺-ATPase) and F-type ATPases.

The available data indicates that baflomycin A1 exhibits remarkable selectivity for V-ATPase, with inhibitory concentrations in the low nanomolar range. In contrast, its effects on other ATPases are significantly less pronounced, generally requiring much higher concentrations to elicit a response.

Data Presentation: Cross-Reactivity of Baflomycin A1 with Various ATPases

The following table summarizes the inhibitory effects of baflomycin A1 on different ATPase types. It is important to note that direct IC50 values for cross-reactivity are not always available, and some data is presented qualitatively or as a percentage of inhibition at a specific concentration.

ATPase Type	Subtype	Source Organism/Tissue	Bafilomycin A1 IC50	Other Quantitative Data	Reference
V-ATPase	Vacuolar H+-ATPase	Bovine chromaffin granules	0.6 - 1.5 nM	-	[1]
Vacuolar H+-ATPase	Various	4 - 400 nmol/mg	-	[2]	
P-Type ATPase	Na+/K+-ATPase	Rat liver subcellular fraction	Not Reported	Reduced activity	[3] [4]
Ca2+-ATPase (PMCA)	Human colon mucosa	Not Reported	Decreased activity	[3] [4]	
Ca2+-ATPase (SERCA)	Rat liver subcellular fraction	Not Reported	Increased activity	[3] [4]	
H+/K+-ATPase	Not Specified	Not significantly inhibited	Selective over H+/K+-ATPase	[1]	
F-Type ATPase	F1F0-ATPase	Not Specified	Not significantly inhibited	Selective over F-ATPases	[1] [5]

PMCA: Plasma Membrane Ca²⁺-ATPase; SERCA: Sarcoplasmic/Endoplasmic Reticulum Ca²⁺-ATPase.

Experimental Protocols

Detailed methodologies for assessing the activity of different ATPases are crucial for interpreting cross-reactivity data. Below are generalized protocols for key ATPase activity assays.

V-ATPase Activity Assay

This protocol is based on measuring the liberation of inorganic phosphate (Pi) from ATP hydrolysis.

Materials:

- V-ATPase enriched membrane fraction
- Assay Buffer: 50 mM Tris-MES (pH 7.0), 30 mM KCl, 3 mM MgCl₂
- Substrate: 3 mM ATP (can be radiolabeled with [γ -32P]ATP for higher sensitivity)
- Inhibitors: Baflomycin A1 (for specific inhibition), Sodium Azide (to inhibit F-type ATPases), Sodium Orthovanadate (to inhibit P-type ATPases)
- Phosphate detection reagent (e.g., Malachite Green-based reagent)

Procedure:

- Prepare V-ATPase enriched membrane vesicles.
- Pre-incubate the membrane vesicles in the assay buffer containing inhibitors for other ATPases (e.g., azide and vanadate) to ensure the measured activity is primarily from V-ATPase.
- To determine V-ATPase specific activity, prepare two sets of reactions: one with and one without a known concentration of baflomycin A1.

- Initiate the reaction by adding ATP to the mixture and incubate at 37°C for a defined period (e.g., 10-30 minutes).
- Stop the reaction by adding a quenching solution (e.g., trichloroacetic acid or perchloric acid).
- Measure the amount of inorganic phosphate released using a colorimetric assay (e.g., Malachite Green) or by scintillation counting if using radiolabeled ATP.
- V-ATPase activity is calculated as the difference in phosphate released between the samples with and without bafilomycin A1.

Na⁺/K⁺-ATPase Activity Assay

This assay also relies on the measurement of ATP hydrolysis, with specific ion requirements and a specific inhibitor.

Materials:

- Na⁺/K⁺-ATPase enriched membrane fraction (e.g., from kidney or brain tissue)
- Assay Buffer: 30 mM Imidazole-HCl (pH 7.4), 130 mM NaCl, 20 mM KCl, 4 mM MgCl₂
- Substrate: 4 mM Tris-ATP
- Specific Inhibitor: 1 mM Ouabain
- Phosphate detection reagent

Procedure:

- Isolate membrane fractions rich in Na⁺/K⁺-ATPase.
- Prepare two reaction mixtures. Both will contain the assay buffer and membrane preparation. One tube will also contain ouabain, a specific inhibitor of Na⁺/K⁺-ATPase.
- Pre-incubate the mixtures at 37°C for 5-10 minutes.
- Start the reaction by adding ATP and incubate for a set time (e.g., 10-20 minutes) at 37°C.

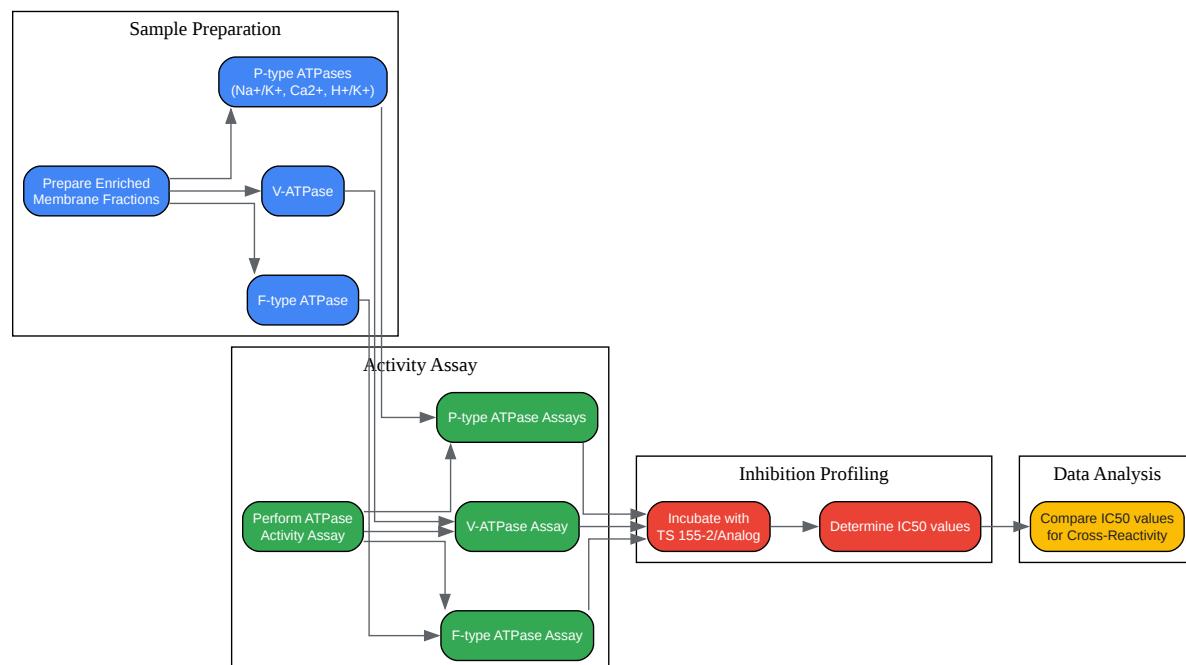
- Terminate the reaction with a stop solution.
- Determine the amount of inorganic phosphate liberated in both sets of tubes.
- The Na⁺/K⁺-ATPase activity is the difference between the total ATPase activity (no ouabain) and the ouabain-insensitive activity.

Ca²⁺-ATPase Activity Assay

This assay measures the activity of calcium pumps like SERCA and PMCA.

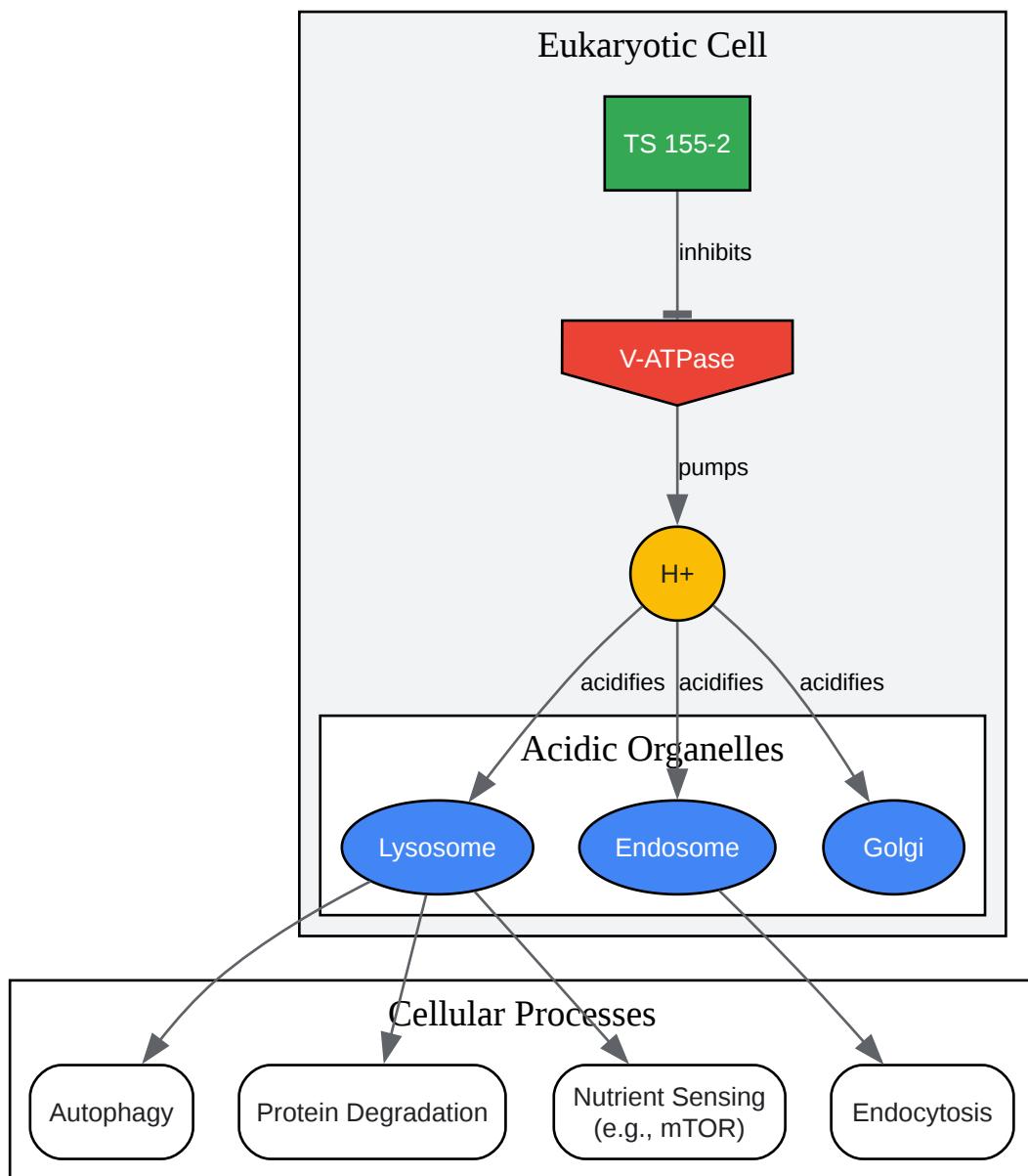
Materials:

- Ca²⁺-ATPase containing membrane fractions (e.g., sarcoplasmic reticulum for SERCA, erythrocyte ghosts for PMCA)
- Assay Buffer: Appropriate buffer system (e.g., MOPS or HEPES) with controlled free Ca²⁺ concentrations (using Ca²⁺/EGTA buffers).
- Substrate: ATP
- Specific Inhibitor (optional): Thapsigargin for SERCA
- Phosphate detection reagent


Procedure:

- Prepare membrane vesicles containing the Ca²⁺-ATPase of interest.
- Set up reaction tubes with assay buffer containing varying concentrations of free Ca²⁺ to determine the Ca²⁺-dependency of the activity.
- A control reaction without added Ca²⁺ (or with high EGTA) is included to measure basal Mg²⁺-ATPase activity.
- Initiate the reaction with ATP and incubate at 37°C.
- Stop the reaction and measure the released inorganic phosphate.

- Ca^{2+} -ATPase activity is calculated by subtracting the basal Mg^{2+} -ATPase activity from the total activity measured in the presence of Ca^{2+} .


Mandatory Visualization

The following diagrams illustrate the conceptual workflow for assessing ATPase inhibitor specificity and the signaling context of V-ATPase.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for assessing ATPase inhibitor specificity.

[Click to download full resolution via product page](#)

Caption: Cellular context of V-ATPase function and its inhibition by **TS 155-2**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. rndsystems.com [rndsystems.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Baflomycin A1 Molecular Effect on ATPase Activity of Subcellular Fraction of Human Colorectal Cancer and Rat Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Baflomycin A1 Molecular Effect on ATPase Activity of Subcellular Fraction of Human Colorectal Cancer and Rat Liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Baflomycin A1, a specific inhibitor of vacuolar-type H(+)-ATPase, inhibits acidification and protein degradation in lysosomes of cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Comparative Analysis of TS 155-2 Cross-Reactivity with Other ATPases]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1139682#cross-reactivity-of-ts-155-2-with-other-atpases\]](https://www.benchchem.com/product/b1139682#cross-reactivity-of-ts-155-2-with-other-atpases)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

